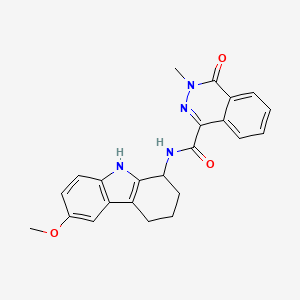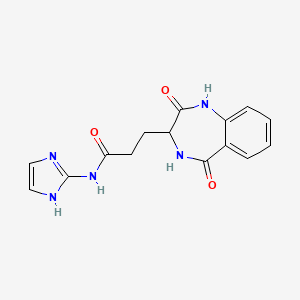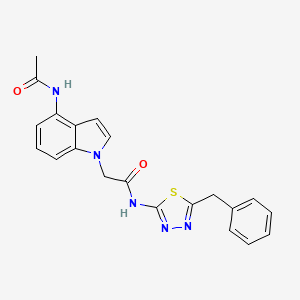![molecular formula C16H20BrN5O B10984082 N-(3-bromophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10984082.png)
N-(3-bromophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that features a bromophenyl group, a tetrazole ring, and a cyclohexylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps One common approach is to start with the bromination of aniline to obtain 3-bromoaniline This intermediate is then subjected to acylation to form N-(3-bromophenyl)acetamideFinally, the cyclohexyl group is introduced via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Azide or thiol-substituted products.
Scientific Research Applications
N-(3-bromophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a ligand for targeting specific receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize carboxylates. This binding can inhibit or activate the target, leading to various biological effects. The bromophenyl group may also contribute to the compound’s activity by facilitating interactions with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
N-(3-bromophenyl)acetamide: Lacks the tetrazole and cyclohexyl groups, making it less versatile.
2-(1H-tetrazol-1-ylmethyl)cyclohexylamine: Lacks the bromophenyl group, which may reduce its binding affinity to certain targets.
N-(3-chlorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.
Uniqueness
N-(3-bromophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is unique due to its combination of a bromophenyl group, a tetrazole ring, and a cyclohexylacetamide moiety. This combination allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H20BrN5O |
|---|---|
Molecular Weight |
378.27 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C16H20BrN5O/c17-13-5-4-6-14(9-13)19-15(23)10-16(7-2-1-3-8-16)11-22-12-18-20-21-22/h4-6,9,12H,1-3,7-8,10-11H2,(H,19,23) |
InChI Key |
ZZFANJXUJFFMQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2=CC(=CC=C2)Br)CN3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-(1H-tetrazol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B10984006.png)

![Methyl 5-(2-methylpropyl)-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10984018.png)

![N-[3-(3,5-difluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B10984023.png)
![4-{[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B10984031.png)

![N-(2,5-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B10984040.png)

![methyl 5-(4-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10984067.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B10984069.png)
![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B10984088.png)
![(3-bromophenyl)(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10984089.png)
![3-{1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B10984090.png)
